9-oxabicyclo[3.3.1]nonan-2-one
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Overview
Description
9-oxabicyclo[331]nonan-2-one is a bicyclic lactone with the molecular formula C₈H₁₂O₂ This compound is known for its unique ring structure, which includes an oxygen atom within the bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
9-oxabicyclo[3.3.1]nonan-2-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the compound can be prepared by the reaction of cyclooctene oxide with formic acid, followed by cyclization . Another method involves the use of cyclooctadiene as a starting material, which undergoes a series of reactions including epoxidation and subsequent ring closure to form the desired bicyclic lactone .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
9-oxabicyclo[3.3.1]nonan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the lactone to its corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted lactones or open-chain derivatives .
Scientific Research Applications
9-oxabicyclo[3.3.1]nonan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active compound.
Mechanism of Action
The mechanism of action of 9-oxabicyclo[3.3.1]nonan-2-one involves its interaction with various molecular targets and pathways. The compound’s lactone ring can undergo hydrolysis to form carboxylic acids, which can then interact with enzymes and other proteins. Additionally, its bicyclic structure allows it to fit into specific binding sites on biomolecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
9-oxabicyclo[3.3.1]nona-2,6-diene: This compound has a similar bicyclic structure but includes additional double bonds, which can affect its reactivity and applications.
9-oxabicyclo[4.2.1]nona-2,4-diene: Another related compound with a different ring size and additional double bonds, leading to distinct chemical properties.
Uniqueness
9-oxabicyclo[3.3.1]nonan-2-one is unique due to its specific ring structure and the presence of an oxygen atom within the bicyclic framework. This structural feature imparts unique reactivity and stability, making it valuable in various chemical and industrial applications .
Properties
CAS No. |
19740-79-5 |
---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.2 |
Purity |
95 |
Origin of Product |
United States |
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